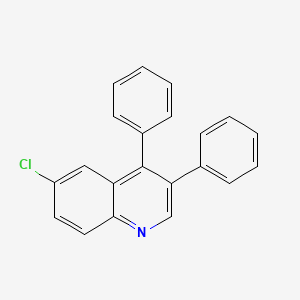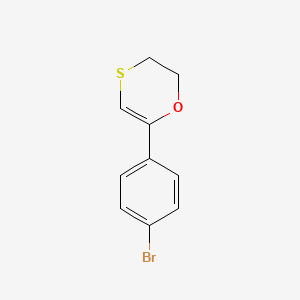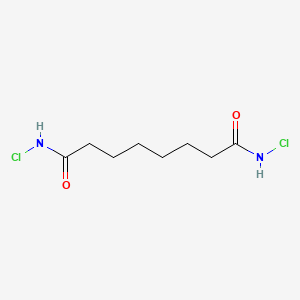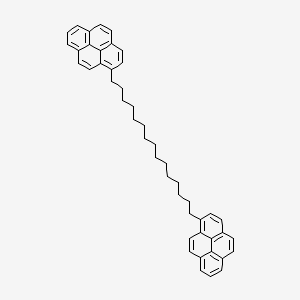
6-Chloro-3,4-diphenylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-3,4-diphenylquinoline is a heterocyclic aromatic organic compound It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities The compound is characterized by a quinoline core substituted with a chlorine atom at the 6th position and phenyl groups at the 3rd and 4th positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3,4-diphenylquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, where an o-aminoaryl ketone reacts with a carbonyl compound under acidic conditions. Another method is the Pfitzinger reaction, which involves the condensation of isatin with an arylamine in the presence of a base.
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs transition metal-catalyzed reactions, such as the Suzuki-Miyaura coupling. This method utilizes palladium catalysts and boron reagents to form carbon-carbon bonds, providing high yields and selectivity under mild conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Chloro-3,4-diphenylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation and nitration, can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as chlorine, bromine, and nitric acid are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives
Applications De Recherche Scientifique
6-Chloro-3,4-diphenylquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antiparasitic activities, making it a candidate for drug development.
Medicine: It is investigated for its potential as an anticancer agent and as an inhibitor of specific enzymes.
Industry: The compound is used in the development of dyes, pigments, and materials with specific electronic properties
Mécanisme D'action
The mechanism of action of 6-Chloro-3,4-diphenylquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with DNA, leading to the disruption of cellular processes. The specific pathways involved depend on the biological context and the target organism .
Comparaison Avec Des Composés Similaires
6-Chloro-2,4-diphenylquinoline: Similar structure but different substitution pattern, leading to distinct chemical properties.
3,4-Diphenylquinoline-2(1H)-one: Contains a carbonyl group at the 2nd position, which alters its reactivity and biological activity.
6-Chloro-2-dimethyl-4-phenylquinoline: Substituted with methyl groups, affecting its pharmacological profile
Uniqueness: 6-Chloro-3,4-diphenylquinoline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity, making it suitable for specific applications in drug development and materials science.
Propriétés
Numéro CAS |
61554-25-4 |
|---|---|
Formule moléculaire |
C21H14ClN |
Poids moléculaire |
315.8 g/mol |
Nom IUPAC |
6-chloro-3,4-diphenylquinoline |
InChI |
InChI=1S/C21H14ClN/c22-17-11-12-20-18(13-17)21(16-9-5-2-6-10-16)19(14-23-20)15-7-3-1-4-8-15/h1-14H |
Clé InChI |
RWNXAALCIYCPJJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CN=C3C=CC(=CC3=C2C4=CC=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Bromobicyclo[3.3.1]non-5(9)-en-1-ol](/img/structure/B14591226.png)
![1-Methyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one](/img/structure/B14591227.png)
![7-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14591235.png)
![4-Piperidinone, 1-[3-(diethylamino)-2-hydroxypropyl]-2,5-dimethyl-](/img/structure/B14591239.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-[(4-nitrophenyl)amino]-](/img/structure/B14591244.png)




![N'-[(3,4-Dichlorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14591283.png)
![(3-Methylbut-1-yne-1,3-diyl)bis[tert-butyl(dimethyl)silane]](/img/structure/B14591284.png)
![N,N-Diethyl-4-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14591290.png)

![2-{[(2-Phenylpropan-2-yl)peroxy]methyl}oxirane](/img/structure/B14591312.png)
